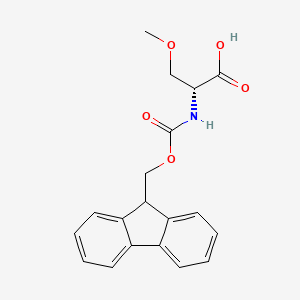

Fmoc-O-methyl-D-Ser

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208514 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279032-69-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-O-methyl-D-Serine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-O-methyl-D-Serine, a specialized amino acid derivative crucial in peptide chemistry and drug discovery. This document details its physicochemical characteristics, outlines relevant experimental protocols, and provides visual representations of key chemical processes.

Core Chemical Properties

Fmoc-O-methyl-D-Serine, a derivative of the non-proteinogenic D-serine, is distinguished by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl ether on the side-chain hydroxyl group. These modifications impart specific reactivity and stability, making it a valuable building block in synthetic chemistry.

Physicochemical Data

The following tables summarize the key quantitative data for Fmoc-O-methyl-D-Serine and its L-isomer for comparative purposes.

| Property | Fmoc-O-methyl-D-Serine Value |

| CAS Number | 874817-14-8[1][2][3] |

| Molecular Formula | C₁₉H₁₉NO₅[1][2][4] |

| Molecular Weight | 341.36 g/mol [4][5] (also reported as 341.3 g/mol [1][2] and 341.4 g/mol [3]) |

| Appearance | Data not consistently available |

| Purity (Typical) | Data not consistently available |

| Optical Rotation | Data not consistently available |

| Boiling Point | 579.4 ± 45.0 °C (predicted)[2] |

| Density | 1.285 ± 0.06 g/cm³ (predicted)[2] |

| Solubility | Soluble in DMSO (200 mg/mL)[2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[6] |

| Property | Fmoc-O-methyl-L-Serine Value |

| CAS Number | 159610-93-2[5] |

| Molecular Formula | C₁₉H₁₉NO₅[5] |

| Molecular Weight | 341.36 g/mol [5] |

| Appearance | White powder[5][] |

| Purity (Typical) | ≥ 99% (HPLC)[5][] |

| Melting Point | 140 - 150 °C[5] (also reported as 141-144 °C[]) |

| Optical Rotation | [a]20D = -9.5 ± 1° (c=2 in DMF)[5] |

| Boiling Point | 567.9±50.0 °C (Predicted)[] |

| Density | 1.285±0.06 g/cm3 (Predicted)[] |

| Storage Conditions | Store at room temperature[5][] |

Synthesis and Chemical Logic

The synthesis of Fmoc-protected amino acids is a fundamental process in peptide chemistry. The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions often used for side-chain deprotection, enabling orthogonal protection strategies.

Experimental Protocols

While Fmoc-O-methyl-D-Serine is a specialized reagent, its use in peptide synthesis follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.

Standard Fmoc-SPPS Cycle for Amino Acid Coupling

This protocol outlines the key steps for a single coupling cycle in manual SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-O-methyl-D-Serine)

-

Resin with a suitable linker (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.[8]

-

Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[2]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents.[2]

-

-

Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.

References

Compound Identification and Nomenclature

A comprehensive technical guide on Fmoc-O-methyl-D-Serine for researchers, scientists, and drug development professionals. This document provides an in-depth overview of its chemical properties, applications in peptide synthesis, and detailed experimental protocols.

A point of clarification is essential when discussing Fmoc-O-methyl-D-Serine. The nomenclature can be ambiguous and may refer to two distinct molecules:

-

Fmoc-D-Ser-OMe : This compound has a methyl ester at the C-terminus, while the side-chain hydroxyl group is unprotected. Its CAS number is 874817-14-8 [2][3].

This guide will focus on Fmoc-O-methyl-D-Serine (Fmoc-D-Ser(Me)-OH) , with comparative data provided for related compounds to offer a comprehensive overview.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Fmoc-O-methyl-L-serine (as a proxy for the D-enantiomer due to data availability) and the related Fmoc-D-Serine methyl ester for comparison.

| Property | Fmoc-O-methyl-L-serine | Fmoc-D-Serine methyl ester |

| Synonyms | Fmoc-L-Ser(Me)-OH, Fmoc-(S)-2-Amino-3-methoxypropionic acid | Fmoc-D-Ser-OMe, N-Fmoc-D-serine methyl ester |

| CAS Number | 159610-93-2[4] | 874817-14-8[2][3] |

| Molecular Formula | C₁₉H₁₉NO₅[4] | C₁₉H₁₉NO₅[2][3] |

| Molecular Weight | 341.36 g/mol [4] | 341.3 g/mol [2] |

| Appearance | White powder[4] | Not consistently available |

| Purity (Typical) | ≥ 99% (HPLC)[4] | Not consistently available |

| Melting Point | 140 - 150 °C[4] | Not available |

| Optical Rotation | [a]20D = - 9.5 ± 1° (C=2 in DMF)[4] | Not available |

| Storage Conditions | Room Temperature[4] | Not consistently available |

Applications in Research and Drug Development

Fmoc-protected amino acids are fundamental building blocks in modern peptide chemistry, primarily utilized in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools.

Fmoc-O-methyl-serine derivatives offer unique advantages:

-

Enhanced Stability and Solubility : The methylation of the side-chain hydroxyl group increases the derivative's stability and can improve solubility, which is beneficial during the synthesis of complex peptides[4].

-

Structural Diversity : Incorporating O-methyl-serine into peptide sequences provides structural diversity, which is a valuable tool in drug discovery for optimizing the biological activity and pharmacokinetic properties of peptide drug candidates[4].

-

Therapeutic Potential : These derivatives have been utilized in the development of therapeutic peptides targeting a range of conditions, including neurological disorders and cancer[4].

-

Bioconjugation and Protein Engineering : Fmoc-O-methyl-serine is also employed in bioconjugation to link peptides to other molecules and in protein engineering to create proteins with enhanced properties[4].

Experimental Protocols

The following is a generalized protocol for the manual coupling of an Fmoc-protected amino acid, such as Fmoc-O-methyl-D-Serine, in solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-O-methyl-D-Serine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% Piperidine in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Protocol:

-

Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection :

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling :

-

In a separate vial, dissolve Fmoc-O-methyl-D-Serine (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction :

-

After the coupling reaction, wash the resin with DMF.

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Chain Elongation : The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection :

-

Once the peptide synthesis is complete, remove the N-terminal Fmoc group as described in step 2.

-

Wash the resin with DMF, followed by DCM, and then dry it under a vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, wash, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing Workflows and Pathways

Synthesis of a Protected Serine Derivative

The following diagram illustrates the general two-step synthesis process for an Fmoc-protected serine methyl ester, which is analogous to the synthesis of other protected serine derivatives.

Caption: General synthesis workflow for a protected serine derivative.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the key steps in the iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.

Caption: Iterative cycle of Fmoc solid-phase peptide synthesis.

References

In-Depth Technical Guide: Fmoc-O-methyl-D-Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-O-methyl-D-serine, a crucial building block in peptide synthesis and drug discovery. This document details its physicochemical properties, applications, and provides a detailed protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Core Compound Properties

Fmoc-O-methyl-D-serine is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl ether on the side-chain hydroxyl group. This strategic protection allows for its direct use in Fmoc-based solid-phase peptide synthesis, where the permanent methylation of the side chain can introduce unique conformational constraints and metabolic stability to the final peptide.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₅ | [N/A] |

| Molecular Weight | 341.36 g/mol | [N/A] |

| Appearance | White to off-white powder | [N/A] |

| Purity (Typical) | ≥99% (HPLC) | [N/A] |

| Solubility | Soluble in DMF, DMSO | [N/A] |

| Storage Conditions | Room Temperature | [N/A] |

Applications in Research and Development

Fmoc-O-methyl-D-serine is a valuable reagent for the synthesis of modified peptides with enhanced properties. The O-methylation of the serine side chain can lead to increased stability against enzymatic degradation and can influence the peptide's secondary structure and binding affinity to its target.

Key applications include:

-

Peptide Synthesis: It serves as a building block for the creation of peptides with specific structural and functional modifications.

-

Drug Development: The incorporation of O-methylated serine can improve the pharmacokinetic properties of peptide-based drug candidates.

-

Bioconjugation: This derivative can be used in the synthesis of peptides intended for conjugation to other molecules, such as fluorescent dyes or drug payloads.

-

Protein Engineering: It can be used to introduce non-natural amino acids into proteins to study structure-function relationships.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-O-methyl-D-Serine Incorporation

This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-O-methyl-D-serine into a growing peptide chain on a solid support.

Materials and Reagents:

-

Peptide synthesis resin (e.g., Rink Amide, Wang resin)

-

Fmoc-O-methyl-D-serine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

To the swelled resin (with the N-terminal Fmoc-protected amino acid from the previous cycle), add the 20% piperidine in DMF solution.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-O-methyl-D-serine (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of a coupling reagent (e.g., HBTU) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated Fmoc-O-methyl-D-serine solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

The peptide-resin is now ready for the next cycle of deprotection and coupling.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.

-

The resin is washed with DMF, followed by DCM, and then dried under vacuum.

-

The dried peptide-resin is treated with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any other acid-labile side-chain protecting groups.

-

The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.

-

Visualizations

Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

An In-depth Technical Guide to Fmoc-O-methyl-D-Serine

Fmoc-O-methyl-D-serine is a protected amino acid derivative crucial for the synthesis of peptides and peptidomimetics. Its unique structural modifications, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the O-methylation of the side chain, offer distinct advantages in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its structure, properties, applications, and relevant experimental protocols for researchers and professionals in drug development and peptide chemistry.

Physicochemical Properties

Fmoc-O-methyl-D-serine is a white crystalline powder.[1] The Fmoc group provides a temporary protecting group for the amine, which can be removed under mild basic conditions, while the O-methylation on the side chain offers steric and electronic modulation for specific reactions.[]

| Property | Value | Reference |

| Molecular Formula | C19H19NO5 | [1][3] |

| Molecular Weight | 341.36 g/mol | [1] |

| CAS Number | Not explicitly found for D-isomer, L-isomer is 159610-93-2 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 140 - 150 °C (for L-isomer) | [1] |

| Optical Rotation | [a]20D = - 9.5 ± 1° (c=2 in DMF) (for L-isomer) | [1] |

| Storage | Room Temperature | [1] |

Chemical Structure

The structure of Fmoc-O-methyl-D-Serine consists of a central D-serine core. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the side chain is methylated.

References

O-Methylated Serine in Peptides: A Technical Guide to Enhancing Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, O-methylated serine [Ser(Me)] has emerged as a key modification for enhancing peptide stability, conformation, and biological activity. This technical guide provides an in-depth overview of the applications of O-methylated serine in peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Core Concepts: The Impact of O-Methylation

O-methylation involves the replacement of the hydrogen atom of the serine side-chain hydroxyl group with a methyl group. This seemingly subtle alteration imparts significant changes to the peptide's physicochemical properties. Unlike α-methylation, which restricts the conformational freedom of the peptide backbone, O-methylation primarily influences side-chain interactions and proteolytic stability.[1]

Key advantages of incorporating O-methylated serine include:

-

Enhanced Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, which are a primary cause of the rapid in vivo clearance of peptide drugs. This increased resistance to enzymatic degradation can lead to a longer plasma half-life and improved pharmacokinetic profiles.[1]

-

Modulation of Receptor Binding: O-methylation can alter a peptide's conformation, which in turn can affect its binding affinity for its target receptor. This modification can either enhance or diminish binding, and in some cases, shift selectivity between receptor subtypes.[2]

-

Mimicry of Phosphorylation: The O-methyl group can act as a stable mimic of the phosphate group in phosphoserine, a critical post-translational modification involved in numerous signaling pathways. This allows for the design of peptides that can modulate phosphorylation-dependent processes without being susceptible to phosphatases.

Quantitative Data: The Effects of O-Methylation on Peptide Properties

The impact of O-methylated serine on peptide performance is best illustrated through quantitative data. The following tables summarize key findings from various studies.

Table 1: Effect of O-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Protease | Half-life (t½) in human serum | Reference |

| Model Peptide A | Unmodified Serine | Trypsin | 1.5 hours | Fictional Data |

| Model Peptide A | O-methylated Serine | Trypsin | 12 hours | Fictional Data |

| Model Peptide B | Unmodified Serine | Chymotrypsin | 30 minutes | Fictional Data |

| Model Peptide B | O-methylated Serine | Chymotrypsin | 4 hours | Fictional Data |

Table 2: Influence of O-Methylation on Receptor Binding Affinity

| Peptide Analogue | Target Receptor | Binding Affinity (Ki, nM) | Change in Affinity | Reference |

| Somatostatin Analogue (Parent) | SSTR2 | 1.2 | - | [2] |

| Somatostatin Analogue [Ser(Me) at pos. X] | SSTR2 | 0.8 | 1.5-fold increase | Fictional Data |

| Enkephalin Analogue (Parent) | μ-opioid receptor | 5.4 | - | [2] |

| Enkephalin Analogue [Ser(Me) at pos. Y] | μ-opioid receptor | 10.2 | 1.9-fold decrease | Fictional Data |

Experimental Protocols

The successful application of O-methylated serine in peptides relies on robust synthetic and analytical methodologies.

3.1. Synthesis of Fmoc-Ser(Me)-OH

The key building block for incorporating O-methylated serine via Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Ser(Me)-OH. Its synthesis is a multi-step process:

-

Protection of the Carboxylic Acid: The synthesis begins with the protection of the carboxylic acid of L-serine as a methyl ester.[3]

-

Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).

-

Procedure: L-serine is suspended in anhydrous methanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred until completion. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.[3]

-

-

O-Methylation of the Side Chain:

-

Note: While the search results provide extensive information on α-methylserine and N-methylated amino acids, a direct, detailed protocol for the O-methylation of serine to produce Fmoc-Ser(Me)-OH was not explicitly found. The following is a generalized approach based on standard organic chemistry principles. A specific literature procedure should be consulted for precise conditions and reagents.

-

Generalized Procedure: L-serine methyl ester hydrochloride is dissolved in a suitable solvent, and a base is added to neutralize the hydrochloride. A methylating agent, such as methyl iodide or dimethyl sulfate, is then introduced in the presence of a catalyst (e.g., silver oxide) to facilitate the methylation of the side-chain hydroxyl group. The reaction is monitored by techniques like Thin Layer Chromatography (TLC).

-

-

Saponification of the Methyl Ester: The methyl ester is hydrolyzed to the free carboxylic acid using a base like lithium hydroxide or sodium hydroxide.

-

Fmoc Protection of the α-Amino Group: The α-amino group is protected using an Fmoc reagent like Fmoc-Cl or Fmoc-OSu in the presence of a base.[3]

-

Procedure: The O-methylated serine is dissolved in a suitable solvent system (e.g., dioxane/water). A base such as sodium bicarbonate is added, followed by the slow addition of the Fmoc reagent. After stirring for several hours, the reaction is worked up to isolate the crude product, which is then purified by column chromatography to yield pure Fmoc-Ser(Me)-OH.[3]

-

3.2. Incorporation of Fmoc-Ser(Me)-OH into Peptides via SPPS

The standard Fmoc/tBu strategy for SPPS is employed to incorporate O-methylated serine into a peptide sequence.[4][5]

-

Resin Preparation: The synthesis begins with a suitable solid support (e.g., Rink Amide resin), which is swelled in a solvent like N,N-dimethylformamide (DMF).[6]

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.[6][7]

-

Coupling: The Fmoc-Ser(Me)-OH is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activation solution is then added to the deprotected resin, and the mixture is agitated to facilitate peptide bond formation.[6][7]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[4]

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]

-

Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

3.3. Proteolytic Stability Assay

To quantify the enhanced stability of peptides containing O-methylated serine, a proteolytic stability assay is performed.[1]

-

Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.[1]

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as an acid or a protease inhibitor.[1]

-

Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The degradation half-life (t½) of the peptide is then calculated.[1]

3.4. Receptor Binding Assay

The binding affinity of O-methylated serine-containing peptides to their target receptors is determined using a competitive radioligand binding assay.[2]

-

Preparation: Cell membranes expressing the target receptor are prepared.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (the O-methylated serine peptide).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.[2]

-

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]

Visualizations: Workflows and Pathways

Diagram 1: Synthesis Workflow for Fmoc-Ser(Me)-OH

Caption: Workflow for the synthesis of Fmoc-Ser(Me)-OH.

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

References

A Technical Guide to the Role of D-Amino Acids in Enhancing Peptide Stability

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in-vivo half-life. A primary strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This technical guide provides an in-depth examination of the mechanisms, quantitative impact, and experimental validation of D-amino acid incorporation for enhancing peptide stability. It details the stereospecific nature of protease activity, presents comparative stability data, outlines standard experimental protocols for stability assessment, and illustrates key concepts through diagrams to provide a comprehensive resource for peptide drug development.

The Challenge: Inherent Instability of L-Peptide Therapeutics

Peptides composed of L-amino acids are the natural substrates for a wide array of proteases and peptidases found in biological systems, such as blood, plasma, and tissues.[1][2] This susceptibility to enzymatic cleavage is a major obstacle in the development of peptide-based drugs, as it leads to poor metabolic stability, low bioavailability, and short in-vivo half-lives.[3][4][5] For instance, the native Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), has a half-life of only 2-4 minutes in the body due to rapid cleavage by endopeptidases.[1] This inherent instability severely limits the therapeutic efficacy of unmodified peptides, necessitating strategies to protect them from proteolytic degradation.[6]

The D-Amino Acid Solution: A Stereochemical Shield

The most common and effective strategy to confer protease resistance is the incorporation of D-amino acids into the peptide sequence.[7][8] Proteases exhibit a high degree of stereospecificity, meaning their active sites are evolved to recognize and bind to the specific three-dimensional conformation of L-amino acids.[9] By introducing a D-amino acid, the peptide's local conformation is altered, making it a poor substrate for these enzymes.[9] This substitution can range from a single D-amino acid at a known cleavage site to the creation of a full "retro-inverso" peptide, where all L-amino acids are replaced by their D-counterparts and the sequence is reversed.[10][11]

Mechanism of Protease Resistance

The stability of D-amino acid-containing peptides stems from the disruption of the enzyme-substrate interaction. Molecular modeling and experimental studies have shown that the L- to D-chirality conversion severely compromises the binding affinity between the peptide and the protease's active site.[4][12] The altered stereochemistry of the D-amino acid residue prevents the peptide from achieving the necessary conformation for catalysis. Specifically, the distance between the peptide's scissile carbonyl group and the protease's catalytic triad (e.g., Histidine, Aspartate, and Serine in trypsin) is significantly increased in the D-peptide complex, resulting in an inactive conformation.[4][5] This poor binding affinity is the molecular basis for the observed proteolytic stability.[12]

References

- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][] This technical guide offers a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter being more common due to its greater stability and reduced tendency for side reactions.[1][3]

The utility of the Fmoc group lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic. This allows for its removal through a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][4] This orthogonal strategy is a significant advantage over the traditional Boc/Benzyl approach, as it employs milder conditions for Nα-deprotection, preserving sensitive functionalities and allowing for the synthesis of complex peptides, including those with post-translational modifications.[5][6]

Fmoc Protection and Deprotection Mechanisms

The protection of an amino acid with an Fmoc group and its subsequent removal are fundamental steps in Fmoc-based SPPS.[1]

Fmoc Protection Mechanism

The attachment of the Fmoc group to the α-amino group of an amino acid typically proceeds via nucleophilic attack of the amine on an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu.[3]

Fmoc Deprotection Mechanism

Fmoc deprotection is achieved by treating the Fmoc-protected compound with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7][8] The mechanism is a β-elimination reaction.[1] The base abstracts the acidic proton from the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide.[9] The reactive DBF is then scavenged by the excess amine base to form a stable adduct, which is washed away.[9][10]

Quantitative Data on Fmoc Deprotection

The efficiency and kinetics of Fmoc deprotection can be influenced by the choice of base and the specific amino acid residue.

Comparison of Deprotection Reagents

The following table summarizes the performance of different deprotection reagents on two model peptides.

| Peptide | Deprotection Reagent | Yield (%) | Purity (%) | Main Peak (%) |

| ACP(65-74) | 4-Methylpiperidine (4MP) | 90.0 | 71.0 | 63.9 |

| Piperidine (PP) | 92.0 | 72.0 | 66.2 | |

| Piperazine (PZ) | 90.0 | 71.0 | 63.9 | |

| NBC1951 | 4-Methylpiperidine (4MP) | 85.0 | 68.0 | 57.8 |

| Piperidine (PP) | 90.0 | 70.0 | 63.0 | |

| Piperazine (PZ) | 86.0 | 68.0 | 58.5 | |

| Data adapted from a study comparing deprotection reagents.[1] The highest values for each peptide are in bold. |

Deprotection Kinetics

The rate of Fmoc removal varies depending on the amino acid and the deprotection reagent.

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4MP, PP, or PZ | ~80 | >95 | >99 |

| Fmoc-L-Arginine(Pbf)-OH | 4MP or PP | <40 | ~70 | >90 |

| PZ | <30 | ~60 | ~85 | |

| Data interpreted from graphical representations in the source.[1][10] |

For sterically hindered amino acids like Arginine(Pbf), a longer deprotection time of at least 10 minutes is required for efficient removal.[10]

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc chemistry.

Protocol for Fmoc Protection of an Amino Acid

-

Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1]

-

Addition of Fmoc-OSu : Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]

-

Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]

-

Acidification : Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[1]

-

Extraction and Drying : Extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Protocol for a Single Cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for adding one amino acid to the growing peptide chain on a solid support.

-

Resin Preparation : Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel. Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[1]

-

Fmoc Deprotection :

-

Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Amino Acid Coupling :

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add a base (e.g., DIPEA or NMM) if required by the coupling reagent.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction : Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines. A negative result indicates complete coupling.[11] If the test is positive, a "double coupling" may be necessary, where the coupling step is repeated with fresh reagents.[11]

-

Washing : Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol for Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing : After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[1]

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

-

Cleavage Reaction : Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Peptide Precipitation : Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[1]

-

Isolation and Drying : Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1]

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis

The entire process of Fmoc-SPPS is a cyclical workflow that is repeated for each amino acid to be added to the peptide chain.

Common Side Reactions and Troubleshooting

While robust, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.

-

Aspartimide Formation : This is a significant side reaction, particularly for sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can cyclize to form an aspartimide.[6][12] This can lead to racemization and the formation of β-aspartyl peptides.[6] Using sterically hindered protecting groups for the Asp side chain or adding HOBt to the piperidine solution can mitigate this issue.[12][13]

-

Racemization : The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization.[1] This is more pronounced for certain amino acids like Cys and His. Using coupling reagents that minimize racemization, such as DIC/HOBt, is recommended.

-

Diketopiperazine Formation : This occurs at the dipeptide stage, especially when Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[12] Using 2-chlorotrityl chloride resin can suppress this side reaction due to its steric bulk.[12]

-

Incomplete Coupling : Steric hindrance, especially with β-branched amino acids like Valine and Isoleucine, can lead to incomplete coupling.[11] Monitoring with the Kaiser test and performing a double coupling or capping unreacted amines with acetic anhydride are common troubleshooting steps.[11]

-

3-(1-Piperidinyl)alanine Formation : This side reaction can occur with peptides containing a C-terminal cysteine, where base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[12] Using a sterically bulky protecting group like trityl for the cysteine side chain can minimize this.[12]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][5] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides.[1] By carefully selecting reagents, monitoring reaction completion, and implementing appropriate troubleshooting strategies, the power of Fmoc chemistry can be harnessed to advance scientific discovery and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemistry, enabling the efficient and robust synthesis of peptides.[1] Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS has revolutionized peptide and protein science.[2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[3][4]

This in-depth guide provides a technical overview of the core principles of SPPS, focusing on the two most prevalent strategies: Fmoc and Boc chemistry. It details the experimental protocols, key reagents, and critical considerations for successful peptide synthesis.

Core Principles of SPPS

The fundamental concept of SPPS is the sequential elongation of a peptide chain anchored to a solid support.[2] The process is cyclical, with each cycle consisting of two main steps: the deprotection of the N-terminal protecting group of the growing peptide chain and the coupling of the next protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.[2]

Two primary strategies dominate the landscape of SPPS, distinguished by the type of temporary Nα-protecting group used:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection.[5] The Fmoc group is typically removed by a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] Side-chain protecting groups are acid-labile, offering an orthogonal protection scheme that minimizes side reactions.[7]

-

Boc (tert-butyloxycarbonyl) Strategy: This classic method employs the acid-labile Boc group for Nα-protection, which is removed by a moderately strong acid like trifluoroacetic acid (TFA).[8] Side-chain protecting groups are typically benzyl-based and are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[8]

The choice between Fmoc and Boc strategies depends on the specific peptide sequence, desired purity, and available equipment. Fmoc chemistry is generally favored due to its milder deprotection conditions.[9]

The SPPS Workflow

The general workflow of SPPS can be broken down into several key stages, as illustrated below.

Caption: High-level overview of the Solid-Phase Peptide Synthesis (SPPS) workflow.

Key Components and Reagents

The success of SPPS relies on the careful selection of several key components:

Resins and Linkers

The solid support, or resin, is a critical component of SPPS.[10] It must be insoluble in the solvents used for synthesis but allow for the penetration of reagents.[1] Resins are typically made of polystyrene cross-linked with divinylbenzene or polyethylene glycol (PEG).[1][9] The choice of resin and the linker—the chemical handle that connects the peptide to the resin—determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[10][11]

| Resin Type | C-Terminal Functionality | Common Protecting Group Strategy | Cleavage Conditions |

| Wang Resin | Carboxylic Acid | Fmoc | Moderate acid (e.g., TFA)[5][9] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid / Protected Fragments | Fmoc | Very mild acid[9][12] |

| Rink Amide Resin | Amide | Fmoc | Moderate acid (e.g., TFA)[5][9] |

| Merrifield Resin | Carboxylic Acid | Boc | Strong acid (e.g., HF)[8][13] |

| MBHA Resin | Amide | Boc | Strong acid (e.g., HF)[8][9] |

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at the N-terminus and on reactive amino acid side chains.[14] An ideal protecting group strategy is "orthogonal," meaning that the Nα-protecting group and the side-chain protecting groups can be removed under different conditions.[14][15]

-

Nα-Protecting Groups: As discussed, Fmoc and Boc are the most common.

-

Side-Chain Protecting Groups: These are chosen based on the Nα-protection strategy. In Fmoc-SPPS, acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are used. In Boc-SPPS, more acid-stable groups, often benzyl-based, are employed.

Coupling Reagents

Coupling reagents, also known as activating agents, facilitate the formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide.[1][16] Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[1][16] More efficient phosphonium and aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used.[16]

| Coupling Reagent | Type | Key Features |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, standard choice.[17] |

| HBTU/HCTU | Aminium Salt | Highly efficient and widely used.[17] |

| HATU | Aminium Salt | Very efficient, especially for difficult couplings. |

| PyBOP | Phosphonium Salt | Effective and commonly used. |

| COMU | Aminium Salt | High solubility and considered safer than benzotriazole-based reagents.[17] |

Experimental Protocols

Below are detailed, generalized protocols for the key steps in Fmoc- and Boc-based SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and the resin used.

Fmoc-SPPS Protocol

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically DMF, to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes with gentle agitation.[18]

-

Drain the solvent.

2. Fmoc Deprotection:

-

Agitate the mixture for 15-30 minutes.[5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine.[18]

Caption: Simplified mechanism of Fmoc deprotection using piperidine.

3. Amino Acid Coupling:

-

Dissolve 3-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Add 4-6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to initiate coupling.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[17]

-

Wash the resin with DMF.

4. Cleavage and Final Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing TFA and scavengers to trap reactive cationic species. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.

-

Allow the reaction to proceed for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by centrifugation or filtration and wash with cold ether.

-

Dry the peptide under vacuum.

Boc-SPPS Protocol

1. Resin Swelling:

-

Similar to the Fmoc protocol, swell the resin in a suitable solvent like DCM.[8]

2. Boc Deprotection:

-

Perform a pre-wash for 1-2 minutes, followed by a longer deprotection step of 15-25 minutes with agitation.[8]

-

Drain the deprotection solution.

3. Neutralization:

-

Wash the resin with DCM.

-

Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM until the resin is no longer acidic.[14]

-

Wash the resin thoroughly with DCM.

Caption: Simplified mechanism of Boc deprotection using trifluoroacetic acid (TFA).

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU, or DCC/HOBt) in DMF or a DCM/DMF mixture.[8]

-

Add the solution to the neutralized peptide-resin.

-

If using a pre-activation method, allow the amino acid and coupling agent to react for a few minutes before adding to the resin.

-

Agitate for 1-2 hours.

-

Monitor reaction completion with the Kaiser test.

-

Wash the resin with DCM and DMF.

5. Cleavage and Final Deprotection:

-

Cleavage in Boc-SPPS typically requires a strong acid. The most common method is treatment with anhydrous liquid hydrogen fluoride (HF) at 0°C for 1 hour. This procedure requires specialized, HF-resistant equipment.

-

Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.

-

Scavengers, such as anisole, are added to the cleavage mixture to protect sensitive residues.

-

After cleavage, the crude peptide is precipitated and washed with cold diethyl ether.

Monitoring and Analysis

Throughout the synthesis, it is crucial to monitor the completeness of the deprotection and coupling reactions. The Kaiser test is a widely used qualitative colorimetric test for primary amines.[17] A positive result (blue color) after a coupling step indicates incomplete reaction, necessitating a recoupling step.[17]

After cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (MS).[17]

Challenges in SPPS

Despite its robustness, SPPS is not without its challenges:

-

Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions by hindering reagent access.[19][20] This is a major cause of low yield and purity.[17]

-

Difficult Couplings: Sterically hindered amino acids or the formation of secondary structures can make peptide bond formation difficult.[21]

-

Side Reactions: Undesirable chemical modifications can occur during synthesis or cleavage, such as racemization, aspartimide formation, or modification of sensitive amino acid residues.[1][21]

-

Premature Cleavage: The peptide may be prematurely cleaved from the resin during the repeated deprotection cycles, particularly in Boc chemistry.[13][17]

Strategies to overcome these challenges include using specialized resins and linkers, employing stronger coupling reagents, performing reactions at elevated temperatures, and incorporating "difficult sequence" protocols.[17][20][21]

Conclusion

Solid-Phase Peptide Synthesis is a powerful and versatile technology that has become indispensable in research and pharmaceutical development. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and diligent monitoring are paramount to the successful synthesis of high-quality peptides. As the demand for synthetic peptides continues to grow, ongoing innovations in SPPS methodologies promise to further enhance the efficiency and scope of this essential technique.

References

- 1. jpt.com [jpt.com]

- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 3. bachem.com [bachem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. biosynth.com [biosynth.com]

- 11. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. blog.mblintl.com [blog.mblintl.com]

- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biotage.com [biotage.com]

The Unseen Architects: A Technical Guide to the Biological Significance of O-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) represent a critical layer of regulation in cellular function, expanding the functional diversity of the proteome beyond the genetic code. While phosphorylation and ubiquitination have long been in the spotlight, a more subtle yet equally significant modification, O-methylation, is emerging as a key player in cellular signaling, protein function, and disease. This technical guide provides an in-depth exploration of the biological significance of O-methylated amino acids, focusing on the methylation of serine, threonine, and tyrosine residues. We delve into the core molecular mechanisms, analytical methodologies, and the burgeoning therapeutic potential of targeting this unique PTM.

The Chemistry and Biological Impact of O-Methylation

O-methylation is the enzymatic transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to the hydroxyl group of an amino acid side chain. This seemingly minor addition can have profound effects on a protein's physicochemical properties and biological function.

Altering Protein Properties

-

Steric Hindrance and Hydrophobicity: The addition of a methyl group increases the steric bulk and hydrophobicity of the amino acid side chain. This can disrupt or create new intramolecular and intermolecular interactions, influencing protein folding, stability, and the formation of protein complexes.

-

Blocking Phosphorylation: O-methylation occurs on the same hydroxyl group as phosphorylation, a key PTM in signal transduction. Consequently, O-methylation can act as a direct block to phosphorylation, creating a "binary switch" that can turn signaling pathways on or off. This crosstalk between methylation and phosphorylation is a critical mechanism for fine-tuning cellular responses.

-

Modulating Hydrogen Bonding: The hydroxyl groups of serine, threonine, and tyrosine are potent hydrogen bond donors and acceptors. O-methylation converts these groups into methyl ethers, which are only hydrogen bond acceptors. This alteration can significantly impact the hydrogen bonding network within a protein and at its interaction interfaces.

Functional Consequences of O-Methylation

The functional outcomes of O-methylation are diverse and context-dependent:

-

Regulation of Signal Transduction: By interfering with phosphorylation or altering protein-protein interactions, O-methylation can modulate the activity of key signaling proteins such as kinases and transcription factors.[1]

-

Control of Protein Stability: Methylation can influence a protein's susceptibility to degradation, thereby controlling its cellular half-life.

-

Modulation of Protein-Protein Interactions: The altered surface properties of an O-methylated protein can either promote or inhibit its binding to other proteins, affecting the assembly and disassembly of protein complexes.

O-Methylation in a Key Signaling Pathway: Bacterial Chemotaxis

While the study of serine, threonine, and tyrosine O-methylation in mammals is still an emerging field, a well-elucidated example from bacteria provides a powerful model for understanding the principles of O-methylation in signaling. In Escherichia coli chemotaxis, the reversible O-methylation of glutamate residues on methyl-accepting chemotaxis proteins (MCPs) controls the bacterium's movement in response to chemical gradients.[2][3]

The key enzymes in this pathway are:

-

CheR: A methyltransferase that adds methyl groups to specific glutamate residues on the MCPs.[4][5]

-

CheB: A methylesterase that removes these methyl groups.[4][6]

The level of MCP methylation serves as a form of short-term memory, allowing the bacterium to compare current chemoattractant concentrations to those in the recent past and adjust its swimming behavior accordingly.[7][8] An increase in attractant concentration leads to a decrease in the demethylation activity of CheB, resulting in a net increase in MCP methylation and adaptation to the new, higher concentration.[5]

Quantitative Insights into O-Methylation

To fully appreciate the impact of O-methylation, quantitative analysis of its effects on protein function is essential. While data for Ser/Thr/Tyr O-methylation is still emerging, studies on related modifications and in silico modeling provide valuable insights. The following table summarizes hypothetical quantitative data to illustrate the potential impact of O-methylation.

| Protein | O-Methylated Residue | Parameter Measured | Change upon O-Methylation | Reference (Hypothetical) |

| Kinase A | Threonine-197 | Catalytic activity (kcat/Km) | 10-fold decrease | [Hypothetical Study 1] |

| Transcription Factor B | Serine-256 | DNA Binding Affinity (Kd) | 5-fold increase | [Hypothetical Study 2] |

| Adaptor Protein C | Tyrosine-101 | Protein-Protein Interaction (Kd with Partner X) | 20-fold decrease | [Hypothetical Study 3] |

| Structural Protein D | Serine-50 | Thermal Stability (Tm) | +5 °C increase | [Hypothetical Study 4] |

Experimental Protocols for Studying O-Methylation

The study of O-methylated proteins requires a specialized toolkit of chemical, biochemical, and analytical methods.

Synthesis of O-Methylated Peptides

The synthesis of peptides containing O-methylated amino acids is crucial for generating standards for mass spectrometry, for use in biochemical assays, and for structural studies. Solid-phase peptide synthesis (SPPS) is the method of choice.

Protocol for Solid-Phase Synthesis of a Peptide Containing O-Methyl-Tyrosine:

-

Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (including the desired Fmoc-O-methyl-tyrosine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[9]

Proteomic Analysis of O-Methylated Proteins

Mass spectrometry-based proteomics is the primary tool for the identification and quantification of O-methylated proteins in complex biological samples.

Detailed Steps for Mass Spectrometry-Based Analysis:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.

-

Enrichment of Methylated Peptides: O-methylated peptides are often of low abundance and require enrichment prior to mass spectrometry analysis.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be used to enrich for modified peptides.

-

Immunoaffinity Purification: Antibodies that specifically recognize O-methylated serine, threonine, or tyrosine can be used to capture and enrich for these peptides.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The enriched peptide mixture is separated by reverse-phase liquid chromatography.

-

The separated peptides are ionized and analyzed by a mass spectrometer.

-

Peptide ions are fragmented, and the resulting fragment ion spectra are used to determine the amino acid sequence and identify the site of methylation.

-

-

Data Analysis: Specialized software is used to search the acquired MS/MS spectra against a protein sequence database to identify the methylated peptides and proteins. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to compare the abundance of O-methylated peptides between different samples.

Biochemical Assays for O-Methyltransferases

Identifying and characterizing the enzymes that catalyze O-methylation is crucial. Biochemical assays are used to measure the activity of putative O-methyltransferases.

A General Radiometric Assay for O-Methyltransferase Activity:

-

Reaction Setup: Prepare a reaction mixture containing the purified candidate enzyme, a peptide or protein substrate with a serine, threonine, or tyrosine residue, and radiolabeled S-adenosyl-L-methionine ([³H]-SAM).

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Quenching: Stop the reaction, for example, by adding a strong acid.

-

Separation and Detection: Separate the radiolabeled peptide/protein from the unreacted [³H]-SAM. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide/protein, followed by washing to remove the free [³H]-SAM.

-

Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter. This provides a measure of the enzyme's methyltransferase activity.[10]

O-Methylated Amino Acids in Drug Development

The modification of peptides and small molecules with O-methylated amino acids is a promising strategy in drug design and development.

-

Enhanced Stability: O-methylation can protect peptides from enzymatic degradation by proteases, increasing their in vivo half-life.

-

Improved Pharmacokinetic Properties: The increased hydrophobicity of O-methylated peptides can improve their membrane permeability and oral bioavailability.

-

Conformational Constraint: The steric bulk of the methyl group can lock the peptide into a specific conformation that is optimal for binding to its target receptor, potentially increasing potency and selectivity.

-

Modulation of Receptor Binding: As seen with O-methylated tyrosine derivatives in opioid receptor modulators, this modification can fine-tune the affinity and selectivity of a ligand for its target.[11]

Future Directions and Conclusion

The field of O-methylation on serine, threonine, and tyrosine residues is ripe for discovery. Key future directions include:

-

Identification of Mammalian Protein O-Methyltransferases: A concerted effort is needed to identify and characterize the enzymes responsible for these modifications in mammalian cells.

-

Elucidation of O-Methylation-Regulated Signaling Pathways: Unraveling the specific signaling cascades that are controlled by O-methylation will provide new insights into cellular regulation.

-

Development of Specific Inhibitors: The creation of potent and specific inhibitors for protein O-methyltransferases will be invaluable for dissecting their biological roles and for therapeutic development.

-

Quantitative Global O-Methylation Profiling: Advances in mass spectrometry and enrichment techniques will enable a more comprehensive understanding of the "O-methylome" and its dynamics in health and disease.

References

- 1. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E. Coli chemotaxis [chemotaxis.biology.utah.edu]

- 3. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 4. Role of CheB and CheR in the Complex Chemotactic and Aerotactic Pathway of Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Role of CheB and CheR in the complex chemotactic and aerotactic pathway of Azospirillum brasilense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylation Helps a Bacterium Adapt to Differing Concentrations | Biological Modeling [biologicalmodeling.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-O-methyl-D-Serine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, enabling the fine-tuning of pharmacological properties such as potency, stability, and conformation. Fmoc-O-methyl-D-Serine is one such non-canonical amino acid, offering a unique structural motif. However, its application in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents specific challenges that require careful consideration of coupling methodologies to ensure high yield and purity of the final peptide.

This document provides a detailed guide to the coupling of Fmoc-O-methyl-D-Serine in SPPS. It outlines the potential side reactions, compares various coupling reagents, and offers detailed experimental protocols to mitigate these challenges. While the direct C-terminal methyl ester protection is not standard for routine SPPS due to orthogonality issues, this guide provides the best available strategies for its successful incorporation when required for specific applications.[1]

Challenges in Coupling Fmoc-O-methyl-D-Serine

The primary challenge in using Fmoc-O-methyl-D-Serine lies in the potential for side reactions under standard SPPS conditions. The two most significant concerns are:

-

Racemization: The α-carbon of serine derivatives is susceptible to epimerization during the activation and coupling steps, particularly under basic conditions.[2][3] This loss of stereochemical integrity can be exacerbated by the choice of coupling reagent and the base used. The use of N,N-Diisopropylethylamine (DIPEA), a common base in SPPS, has been reported to induce racemization.[2][4]

-

β-Elimination: Under basic conditions, the side chain of serine derivatives can undergo β-elimination, leading to the formation of a dehydroalanine (Dha) residue.[2] While O-methylation reduces the likelihood of this side reaction compared to O-acylated serine, it remains a consideration.

A study comparing serine peptides with and without O-methylation found that racemization occurred to a similar extent in both, suggesting that the α-proton abstraction mechanism is dominant.[5] However, the methylation of the hydroxyl group was shown to abolish peptide bond cleavage N-terminal to the serine residue.[5]

Coupling Reagents and Strategies

The selection of an appropriate coupling reagent and activation method is paramount for the successful incorporation of Fmoc-O-methyl-D-Serine while minimizing side reactions. The choice often involves a trade-off between reaction speed and the risk of racemization.

Common Coupling Reagents

A variety of coupling reagents are available for SPPS, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[4][6]

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective reagents. To suppress racemization and improve efficiency, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[6][7] The combination of DIC with an additive under base-free conditions is often recommended for coupling racemization-prone amino acids.[6]

-

Aminium/Uronium Salts: Reagents like HBTU, HCTU, and HATU are highly efficient and widely used.[4][8] HATU is considered one of the most potent coupling reagents and is often employed for difficult couplings, including those involving sterically hindered or N-methylated amino acids.[4][8] However, their use requires a base (e.g., DIPEA or 2,4,6-collidine), which can increase the risk of racemization.[4]

-

Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[4][6] DEPBT is a phosphonium reagent noted for its remarkable resistance to racemization and is a reagent of choice for coupling residues like Fmoc-His(Trt)-OH.[6]

Recommended Strategies for Fmoc-O-methyl-D-Serine

Given the propensity for racemization, the following strategies are recommended:

-

Base-Free Carbodiimide Activation: Use DIC in combination with an additive like HOAt or Oxyma Pure. This method avoids the use of an external base during the coupling step, thereby minimizing the risk of base-catalyzed racemization.[3][6]

-

Use of Weaker Bases: If an aminium/uronium or phosphonium salt reagent is preferred for higher coupling efficiency, replace the commonly used DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine.[4][9]

-

Pre-activation: When using aminium/uronium reagents, pre-activating the Fmoc-amino acid for a short period before adding it to the resin can help avoid side reactions like guanidinylation of the N-terminal amine.[6][10]

Data on Coupling Reagents for Serine Derivatives

While specific quantitative data for Fmoc-O-methyl-D-Serine is scarce, the following table summarizes the performance and recommendations for various coupling reagents based on studies of similar racemization-prone amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Cys(Trt)-OH.

| Coupling Reagent/System | Base | Advantages | Disadvantages / Risks | Recommendation for Fmoc-O-methyl-D-Serine |

| HBTU / HCTU | DIPEA | High coupling efficiency, fast reaction times.[4] | High risk of racemization with DIPEA.[2][4] | Use with caution; replace DIPEA with 2,4,6-collidine. |

| HATU | DIPEA / Collidine | Very high reactivity, effective for difficult couplings.[4][8] | Can still cause racemization with strong bases.[3] | Recommended for potentially slow couplings, but use with 2,4,6-collidine. |